1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one
Overview
Description
Synthesis Analysis
The synthesis of dihydroquinolin-4(1H)-ones, including 1-acetyl-2-methyl variants, often involves the cyclocondensation of anthranilamides and aldehydes in eco-friendly conditions, such as ionic liquids or water without additional catalysts, highlighting an emphasis on green chemistry principles (Chen et al., 2007). Another approach includes the use of silica-bonded N-propylsulfamic acid as a recyclable catalyst, indicating the potential for efficient and environmentally benign synthesis methods (Niknam et al., 2011).
Molecular Structure Analysis
The molecular structure of 1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-ones has been characterized using various spectroscopic techniques. For instance, 1H NMR and UV spectroscopy have been utilized to elucidate the structural details of halogen-substituted dihydroquinolin-4(1H)-ones and their derivatives (Bradley et al., 1972).
Chemical Reactions and Properties
These compounds exhibit a range of chemical reactions, including halogen substitution and the formation of 1-(2-acylethyl) derivatives through reactions with Mannich bases. The reactivity is influenced by the position of substitution on the dihydroquinolinone ring, as seen in the different behaviors of 6-substituted versus 8-substituted compounds (Bradley et al., 1972).
Scientific Research Applications
Synthesis and Chemical Transformations
1-Acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one and its derivatives have been the subject of various synthesis and chemical transformation studies. For instance, Bradley, Clark, and Kernick (1972) described the synthesis of halogen-substituted 2,3-dihydroquinolin-4(1H)-ones and their 1-acetyl derivatives, highlighting the reactivity of these compounds under different conditions (Bradley, Clark, & Kernick, 1972). Similarly, Mphahlele et al. (2001) conducted regio- and stereoselective α-halogenation of these compounds, demonstrating their versatility in organic synthesis (Mphahlele et al., 2001).
Catalysis and Green Chemistry
In the realm of catalysis and green chemistry, Niknam, Jafarpour, and Niknam (2011) explored the use of silica-bonded N-propylsulfamic acid for synthesizing 2,3-dihydroquinazolin-4(1H)-one derivatives, highlighting the potential of these compounds in environmentally friendly chemical processes (Niknam, Jafarpour, & Niknam, 2011). Chen et al. (2007) reported an eco-friendly synthesis of these compounds in ionic liquids, indicating their role in sustainable chemistry (Chen et al., 2007).
Biological and Pharmacological Significance
There is a growing interest in the biological and pharmacological significance of these compounds. Abdou et al. (2019) summarized advancements in the use of 3-acetyl-4-hydroxyquinolin-2(1H)-ones, a related family of compounds, in medicinal chemistry (Abdou et al., 2019). Suzuki et al. (1977) synthesized 3-amino-4-hydroxyquinolin-2(1H)-one derivatives, some of which exhibited antiallergic activity, demonstrating the therapeutic potential of these compounds (Suzuki et al., 1977).
Material Science and Industrial Applications
In material science and industrial applications, Hussein, Ismail, and El-Adly (2016) synthesized 4-hydroxy quinolinone derivatives and evaluated them as antioxidants in lubricating grease, illustrating the potential of these compounds in industrial applications (Hussein, Ismail, & El-Adly, 2016).
properties
IUPAC Name |
1-acetyl-2-methyl-2,3-dihydroquinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-7-12(15)10-5-3-4-6-11(10)13(8)9(2)14/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMBWHSWBPDLBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=CC=CC=C2N1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343407 | |
Record name | 4(1H)-Quinolinone, 1-acetyl-2,3-dihydro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one | |
CAS RN |
128649-34-3 | |
Record name | 4(1H)-Quinolinone, 1-acetyl-2,3-dihydro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.